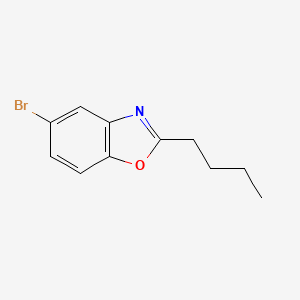

5-Bromo-2-butyl-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-butyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYPJVIPHXEQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-butyl-1,3-benzoxazole

This guide provides a comprehensive technical overview of 5-Bromo-2-butyl-1,3-benzoxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this derivative is not prominently available, indicating its status as a potentially novel or less-common compound, this document outlines its probable synthesis, predicted physicochemical and spectroscopic properties, potential applications, and essential safety and handling protocols, drawing from established knowledge of analogous benzoxazole derivatives. This resource is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are a class of heterocyclic compounds composed of a benzene ring fused to an oxazole ring.[1] This aromatic scaffold is of considerable interest as it is a structural bioisostere of naturally occurring nucleotides like adenine and guanine, allowing for potential interactions with biological macromolecules. The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of a bromine atom at the 5-position and an alkyl chain at the 2-position, as in this compound, is anticipated to modulate the compound's lipophilicity and electronic properties, thereby influencing its biological activity and potential therapeutic applications.

Physicochemical and Spectroscopic Profile

The specific physicochemical properties of this compound can be predicted based on its chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Expected Spectroscopic Data:

The characterization of this compound would rely on standard spectroscopic techniques. The predicted data is based on analogous compounds.[4][5][6]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as multiplets in the δ 7.2-7.8 ppm range. The butyl chain protons would be observed in the upfield region, with the α-methylene protons deshielded due to the adjacent benzoxazole ring. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. The carbons of the butyl group would appear at a higher field. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |

| Infrared (IR) | Characteristic absorption bands would be present for C=N stretching of the oxazole ring, C-Br stretching, and aromatic C-H stretching.[4] |

Synthesis of this compound: A Proposed Protocol

The synthesis of 2-substituted benzoxazoles is well-documented, with the most common approach involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[7][8] For the synthesis of this compound, a plausible and efficient method would be the reaction of 2-amino-4-bromophenol with pentanoic acid or one of its activated derivatives.

Proposed Synthetic Pathway:

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

5-Bromo-2-butyl-1,3-benzoxazole molecular weight

An In-Depth Technical Guide to 5-Bromo-2-butyl-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a substituted benzoxazole derivative of significant interest in medicinal chemistry and material science. Although specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational knowledge from closely related analogues and established chemical principles to offer a detailed exploration of its physicochemical properties, a plausible synthetic route, analytical characterization, and potential applications. The guide is designed to serve as a foundational resource for researchers and professionals engaged in the design and development of novel chemical entities, providing both theoretical insights and practical, actionable protocols. All discussions are grounded in authoritative chemical literature to ensure scientific integrity.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This aromatic system is a privileged scaffold in medicinal chemistry due to its ability to serve as a structural isostere of natural nucleic bases like adenine and guanine, facilitating interactions with biological macromolecules.[1] The benzoxazole nucleus is a core component of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Furthermore, their unique photophysical properties have led to their application in the development of fluorescent whitening dyes and advanced organic electronic materials.

The introduction of specific substituents onto the benzoxazole core allows for the fine-tuning of its physicochemical and biological properties. The bromine atom at the 5-position, as seen in this compound, is an electron-withdrawing group that can significantly influence the molecule's reactivity and potential for forming halogen bonds.[3] The butyl group at the 2-position introduces lipophilicity, which can enhance membrane permeability and modulate interactions with hydrophobic pockets in biological targets. This guide focuses specifically on the synthesis, characterization, and potential utility of this compound.

Physicochemical Properties of this compound

The precise experimental determination of the physicochemical properties of this compound has not been widely reported. However, we can deduce its key characteristics based on its chemical structure and data from analogous compounds.

| Property | Value (Predicted/Calculated) | Rationale/Reference |

| Molecular Formula | C₁₁H₁₂BrNO | Based on structural analysis |

| Molecular Weight | 254.12 g/mol | Calculated from the molecular formula |

| Appearance | White to yellow solid or liquid | Inferred from related compounds like 5-Bromo-1,3-benzoxazole which is a solid with a low melting point.[4][5] |

| Melting Point | Not available (likely low) | The presence of the flexible butyl chain may lower the melting point compared to analogs with rigid substituents. |

| Solubility | Soluble in common organic solvents (e.g., ethers, ketones, alcohols) | Inferred from the general solubility of benzoxazole derivatives.[5] |

| InChI Key | Not available | |

| CAS Number | Not available |

Synthesis and Purification

A plausible synthetic pathway for this compound would involve the reaction of 2-amino-4-bromophenol with pentanoic acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-bromophenol (1 equivalent) and pentanoic acid (1.1 equivalents).

-

Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the reaction mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

-

Cyclocondensation: Heat the reaction mixture to 150-180°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7-8.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.[6][7]

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole core and the aliphatic protons of the butyl chain. The aromatic protons will likely appear as multiplets in the δ 7.0-8.0 ppm region. The protons of the butyl group will appear as a triplet for the terminal methyl group around δ 0.9 ppm, and multiplets for the methylene groups between δ 1.3 and 2.8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the aromatic carbons in the δ 110-160 ppm range and the aliphatic carbons of the butyl chain at a higher field.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C=N stretching of the oxazole ring, C-Br stretching, and aromatic C-H stretching.[8]

Potential Applications

While the specific biological activities of this compound are not documented, the benzoxazole scaffold is a cornerstone in drug discovery.[2]

-

Pharmaceutical Development: Benzoxazole derivatives have been investigated as potential anti-cancer, anti-inflammatory, and antimicrobial agents.[2][4] The unique combination of the bromine atom and the butyl group in this compound makes it a valuable candidate for screening in various biological assays.

-

Material Science: The fluorescent properties of some benzoxazole derivatives suggest potential applications in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[4]

-

Agrochemicals: The benzoxazole core is also found in some agrochemicals, and this compound could be explored for potential herbicidal or insecticidal activities.[2]

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally similar compounds, the following precautions should be observed.[9][10][11]

-

General Handling: Avoid direct contact with the substance. Use in a well-ventilated area, preferably in a fume hood.[9] Avoid the formation and spread of dust if it is a solid.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses, and a lab coat.[10] In case of emergency or insufficient ventilation, a self-contained breathing apparatus should be available.[9]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and drench the affected skin with running water for at least 10 minutes.[9]

-

Eye Contact: Immediately flush eyes with running water for 15 minutes.[9]

-

Inhalation: Remove the individual to fresh air.[11]

-

Ingestion: Wash out the mouth with water and seek immediate medical attention.[9]

-

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[10] Some related compounds are light-sensitive.[9]

References

- Shanghai Canbi Pharma Ltd. (2010).

- TCI AMERICA.

- Fisher Scientific. (2025).

-

CP Lab Safety. (n.d.). 5-bromo-1, 2-benzoxazole, min 97%, 1 gram. Retrieved from [Link]

- Fisher Scientific. (2025).

-

ChemBK. (2024). 5-BROMO-1,3-BENZOXAZOLE. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.

- Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities.

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

- CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds.

- ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis.

- Benchchem. (n.d.). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.

- Diva-Portal.org. (n.d.). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3.

- OPUS. (2025). Analytical Methods.

- Office of Justice Programs. (n.d.). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists.

- Benchchem. (n.d.). A Comparative Guide to the Structural Confirmation of 1,2-Benzoxazole-5-carboxylic Acid.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. diva-portal.org [diva-portal.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. canbipharm.com [canbipharm.com]

- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 11. fishersci.com [fishersci.com]

5-Bromo-2-butyl-1,3-benzoxazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-butyl-1,3-benzoxazole

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Benzoxazole derivatives are known for a wide range of biological activities, and the introduction of a bromo-substituent and a butyl chain offers opportunities for modulating lipophilicity and metabolic stability, making this a target of interest for drug development professionals.[1][2] This document details a robust, two-stage synthetic approach, beginning with the preparation of the critical precursor, 2-amino-4-bromophenol, followed by its condensation and subsequent cyclization with a five-carbon source to yield the final product. The narrative emphasizes the mechanistic rationale behind procedural choices, providing detailed, actionable protocols and expected analytical data to guide researchers.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in modern pharmacology and materials science.[3][4] These compounds are structural isosteres of natural nucleic bases, enabling them to interact with biological macromolecules.[1] Consequently, benzoxazole derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][5] The substituent at the 2-position and the substitution pattern on the benzene ring are critical determinants of a derivative's specific function. The target molecule, this compound, combines three key features: the core benzoxazole pharmacophore, a butyl group at the 2-position to enhance lipophilicity, and a bromine atom at the 5-position, which can serve as a metabolic block or a handle for further synthetic elaboration via cross-coupling reactions.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound deconstructs the molecule into readily accessible starting materials. The core benzoxazole ring is typically formed via the condensation of an o-aminophenol with a carboxylic acid or its derivative.[6] This disconnection reveals 2-amino-4-bromophenol as the key aromatic precursor and a five-carbon acyl source, such as valeric acid or valeryl chloride. The precursor, 2-amino-4-bromophenol, can be synthesized from the commercially available 4-bromo-2-nitrophenol. This establishes a clear and efficient two-part synthetic strategy.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of Key Precursor: 2-Amino-4-bromophenol

The synthesis of 2-amino-4-bromophenol is achieved through the selective reduction of the nitro group of 4-bromo-2-nitrophenol. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and atom economy.

Mechanistic Rationale

The reduction of an aromatic nitro group to an amine using molecular hydrogen is a surface-catalyzed reaction. A noble metal catalyst, such as Rhodium on Carbon (Rh/C), facilitates the adsorption of both the hydrogen gas and the nitro-compound onto its surface.[7] This proximity allows for the stepwise transfer of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine. The choice of catalyst and solvent is crucial to prevent dehalogenation (hydrodebromination), a potential side reaction. Using a catalyst like Rh/C or a modified Raney-Ni catalyst in a solvent like tetrahydrofuran (THF) at room temperature provides the requisite activity for nitro reduction while minimizing the cleavage of the C-Br bond.[7][8]

Detailed Experimental Protocol: Catalytic Hydrogenation

-

Apparatus: A two-neck round-bottom flask equipped with a magnetic stir bar, a hydrogen balloon (or connected to a hydrogenation apparatus), and a septum.

-

Reagents:

-

4-Bromo-2-nitrophenol (50.7 g, 233 mmol)

-

Tetrahydrofuran (THF), anhydrous (500 mL)

-

5% Rhodium on Carbon (Rh/C) (5.0 g)

-

Celite®

-

-

Procedure:

-

To the round-bottom flask, add 4-bromo-2-nitrophenol and THF. Stir until the solid is fully dissolved.

-

Carefully add the 5% Rh/C catalyst to the solution. The addition should be done in an inert atmosphere if possible, although brief exposure to air is generally acceptable.

-

Seal the flask, and purge the headspace with hydrogen gas.

-

Maintain a positive pressure of hydrogen using a balloon and stir the mixture vigorously at room temperature for 11-12 hours.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional THF to ensure complete recovery of the product.

-

Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.

-

-

Purification: The resulting brown solid is often of sufficient purity for the next step. If required, it can be further purified by recrystallization from an ethanol/water mixture.

Precursor Characterization Data

The following table summarizes the reported analytical data for the synthesized 2-amino-4-bromophenol, which serves to validate its identity and purity.[7]

| Property | Value |

| Appearance | Brown or yellow crystalline solid |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Melting Point | 133-135 °C[7] |

| ¹H NMR (DMSO-d₆) | δ 9.29 (s, 1H, OH), 6.72 (d, 1H), 6.56 (d, 1H), 6.50 (dd, 1H), 4.91 (br s, 2H, NH₂)[7] |

| IR (ATR, cm⁻¹) | 3062, 1497, 1444, 1279[7] |

| HRMS (ESI, m/z) | Calculated for C₆H₇BrNO [M+H]⁺: 187.9706; Found: 187.9704[7] |

Part II: Synthesis of this compound

The final step involves the formation of the benzoxazole ring. This is classically achieved by reacting the o-aminophenol precursor with a carboxylic acid under dehydrating conditions, or with a more reactive acyl chloride followed by cyclization.[6][9] The use of polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent for reaction with a carboxylic acid is a well-established and effective method.[10][11]

Mechanistic Rationale: Acylation and Cyclodehydration

The synthesis proceeds via a two-stage mechanism within a one-pot reaction when using PPA.

-

N-Acylation: The amino group of 2-amino-4-bromophenol acts as a nucleophile, attacking the carbonyl carbon of valeric acid. PPA activates the carboxylic acid, making it more electrophilic and facilitating the formation of an amide bond. This yields the key intermediate, N-(5-bromo-2-hydroxyphenyl)pentanamide.

-

Intramolecular Cyclodehydration: Under the strongly acidic and dehydrating conditions provided by the hot PPA, the hydroxyl group of the intermediate amide attacks the amide carbonyl carbon. This intramolecular nucleophilic attack leads to a cyclic intermediate, which then eliminates a molecule of water to form the stable, aromatic benzoxazole ring.

Caption: Reaction pathway for the formation of the target compound.

Detailed Experimental Protocol

-

Apparatus: A three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

-

Reagents:

-

2-Amino-4-bromophenol (18.8 g, 100 mmol)

-

Valeric Acid (11.2 g, 110 mmol)

-

Polyphosphoric Acid (PPA) (~150 g)

-

Ice water

-

10 M Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate or Dichloromethane for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In the reaction flask, combine 2-amino-4-bromophenol, valeric acid, and polyphosphoric acid.

-

Heat the mixture with stirring under a nitrogen atmosphere to 200 °C. The mixture will become a thick, stirrable paste.[10]

-

Maintain the temperature for 4-5 hours. Monitor the reaction's completion via TLC (a sample can be worked up by taking a small aliquot, quenching it in water, neutralizing, and extracting).

-

After the reaction is complete, cool the flask to approximately 100 °C and carefully pour the hot residue onto a mixture of crushed ice and water with vigorous stirring.

-

Neutralize the resulting acidic slurry by the slow addition of 10 M NaOH solution until the pH is ~7-8. This should be done in an ice bath to control the exothermic reaction.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 150 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Expected Characterization and Purity Data

While specific experimental data for this compound is not widely published, the expected spectroscopic data can be reliably predicted based on the analysis of analogous structures.[9][12]

| Property | Expected Value / Observation |

| Appearance | Off-white to light yellow solid or oil |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| ¹H NMR (CDCl₃) | δ ~7.7 (d, 1H, Ar-H), ~7.4 (m, 2H, Ar-H), ~2.9 (t, 2H, -CH₂-), ~1.8 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~165 (C=N), ~150 (Ar-C-O), ~142 (Ar-C-N), ~128, ~123, ~117, ~111 (Ar-C), ~30 (-CH₂-), ~27 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) |

| IR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1620 (C=N stretch), ~1570 (C=C stretch), ~1240 (C-O stretch), ~820 (C-Br stretch) |

| MS (EI, m/z) | 253/255 (M⁺, isotopic pattern for Br) |

Alternative Synthetic Approaches

While the PPA-mediated condensation is robust, other one-pot methods have been developed that may offer milder conditions or higher efficiency.[5] These often involve the condensation of the o-aminophenol with an aldehyde, followed by in-situ oxidative cyclization.[13] For this target, 2-amino-4-bromophenol could be reacted with valeraldehyde to form a Schiff base intermediate, which is then oxidized using an agent like manganese dioxide (MnO₂) or diacetoxyiodobenzene to yield the benzoxazole.[13] These methods avoid the high temperatures and viscous medium associated with PPA.

Safety Considerations

-

4-Bromo-2-nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-Amino-4-bromophenol: Harmful if swallowed, inhaled, or in contact with skin. It is an irritant and may cause sensitization.[14] Work in a well-ventilated fume hood and wear suitable PPE.[14]

-

Polyphosphoric Acid (PPA): Highly corrosive. It reacts exothermically with water. Handle with extreme care, and wear acid-resistant gloves and face protection. The quenching step must be performed slowly and with caution.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is leak-proof and operate in an area free from ignition sources. Catalysts like Rh/C can be pyrophoric upon exposure to air after the reaction; quench the catalyst filter cake carefully with water.

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, two-part strategy. The initial reduction of 4-bromo-2-nitrophenol provides the essential 2-amino-4-bromophenol precursor in high yield. Subsequent one-pot acylation and cyclodehydration using valeric acid in polyphosphoric acid offers a direct and proven route to the final benzoxazole product. The methodologies and protocols detailed in this guide are based on established chemical principles for benzoxazole synthesis and provide a solid foundation for researchers and drug development professionals aiming to produce this and related compounds for further investigation.

References

-

ChemBK. (2024). 2-Amino-4-bromo-phenol. Available at: [Link]

-

MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. Available at: [Link]

-

Patsnap. (2020). Preparation method of 4-bromo-2-aminophenol. Eureka. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Available at: [Link]

-

ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. Available at: [Link]

-

CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Available at: [Link]

-

Elsevier. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Journal of Molecular Structure. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-3-phenyl-2,1-benzisoxazole. Available at: [Link]

-

Taylor & Francis Online. (2010). Simple and Efficient One-Pot Synthesis of 2-Substituted Benzoxazole and Benzothiazole. Synthetic Communications. Available at: [Link]

-

ResearchGate. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

-

ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 8. Preparation method of 4-bromo-2-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. esisresearch.org [esisresearch.org]

- 11. ijpbs.com [ijpbs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. chembk.com [chembk.com]

An In-depth Technical Guide to 5-Bromo-2-butyl-1,3-benzoxazole: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The benzoxazole scaffold, a heterocyclic motif composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have positioned it as a "privileged" structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The therapeutic potential of these molecules is intrinsically linked to their physicochemical properties, which dictate their pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 5-Bromo-2-butyl-1,3-benzoxazole .

While specific experimental data for this compound is not extensively documented in publicly available literature, this guide will leverage established principles of organic chemistry and data from closely related analogues to provide a robust predictive profile. We will delve into its core physicochemical properties, propose a detailed synthetic route with mechanistic insights, and outline a complete workflow for its spectroscopic and analytical characterization. This document aims to serve as a foundational resource for researchers interested in synthesizing and evaluating this and similar 2-alkyl-5-halobenzoxazoles for drug development and other applications.

I. Molecular and Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biological fate. For this compound, we can predict these properties based on its constituent functional groups: the benzoxazole core, the C5-bromo substituent, and the C2-butyl chain.

| Property | Predicted Value/Information | Rationale & Expert Insights |

| Molecular Formula | C₁₁H₁₂BrNO | Derived from the chemical structure. |

| Molecular Weight | 254.12 g/mol | Calculated based on the atomic weights of the constituent atoms. |

| CAS Number | Not Assigned | As of the latest search, a specific CAS number has not been assigned. Researchers should verify this status upon synthesis. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on analogues like 2-benzylbenzo[d]oxazole which is a yellowish oil.[2] The presence of the butyl group may lower the melting point compared to solid phenyl-substituted derivatives. |

| Melting Point | Predicted: < 25 °C | The flexible butyl chain is expected to disrupt crystal packing, leading to a low melting point or liquid state at room temperature. |

| Boiling Point | Predicted: > 200 °C at atmospheric pressure | Heterocyclic compounds of similar molecular weight typically have high boiling points. Vacuum distillation would be required to prevent decomposition. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate, Methanol, Ethanol). | The hydrophobic butyl chain and the aromatic system render the molecule nonpolar, predicting poor aqueous solubility. Benzoxazoles are generally soluble in a range of organic solvents.[1] |

| Predicted LogP | ~4.5 - 5.0 | The lipophilicity is expected to be high due to the combination of the aromatic system, the bromine atom, and the butyl chain. This is a crucial parameter for predicting membrane permeability. |

II. Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2] For the synthesis of this compound, a plausible and scalable route involves the reaction of 2-amino-4-bromophenol with pentanoic acid.

Proposed Synthetic Protocol: One-Pot Condensation

This protocol is based on established methods for benzoxazole synthesis, optimized for the specific reactants.

Materials:

-

2-Amino-4-bromophenol

-

Pentanoic acid

-

Polyphosphoric acid (PPA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Instrumentation:

-

Round-bottom flask with a reflux condenser and a Dean-Stark trap

-

Heating mantle with a magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel column for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add 2-amino-4-bromophenol (1.0 eq), pentanoic acid (1.2 eq), and toluene (100 mL).

-

Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours). This step forms the intermediate amide.

-

Cyclization: Cool the reaction mixture to room temperature. Carefully add polyphosphoric acid (PPA) (10 eq by weight relative to the 2-amino-4-bromophenol) in portions with stirring.

-

Heating: Heat the reaction mixture to 130-140 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the PPA is fully quenched and the solution is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality and Mechanistic Rationale

The choice of PPA as a cyclizing agent is due to its dual role as a Brønsted acid catalyst and a dehydrating agent, which facilitates the intramolecular cyclization of the intermediate N-(5-bromo-2-hydroxyphenyl)pentanamide. The azeotropic removal of water in the initial step drives the equilibrium towards the formation of this amide intermediate.

Visualization of the Synthetic Workflow

Caption: Proposed one-pot synthesis of this compound.

III. Spectroscopic and Analytical Characterization

Rigorous structural confirmation is essential. The following section outlines the expected spectral data and provides detailed protocols for the characterization of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 7.80-7.70 (m, 1H): Aromatic proton at C4.

-

δ 7.45-7.35 (m, 2H): Aromatic protons at C6 and C7.

-

δ 2.95 (t, J = 7.6 Hz, 2H): Methylene protons (α to the benzoxazole ring) of the butyl chain.[2]

-

δ 1.90-1.80 (m, 2H): Methylene protons (β to the benzoxazole ring) of the butyl chain.

-

δ 1.50-1.40 (m, 2H): Methylene protons (γ to the benzoxazole ring) of the butyl chain.

-

δ 0.95 (t, J = 7.4 Hz, 3H): Methyl protons of the butyl chain.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~167: C2 (quaternary carbon of the oxazole ring).[2]

-

δ ~150: C7a (quaternary carbon).

-

δ ~142: C3a (quaternary carbon).

-

δ ~128: Aromatic CH.

-

δ ~125: Aromatic CH.

-

δ ~117: C5 (carbon bearing the bromine).

-

δ ~111: Aromatic CH.

-

δ ~30: Methylene carbon (α to the benzoxazole ring).

-

δ ~28: Methylene carbon (β to the benzoxazole ring).

-

δ ~22: Methylene carbon (γ to the benzoxazole ring).

-

δ ~14: Methyl carbon.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C, a proton-decoupled spectrum should be obtained.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in the ¹³C spectrum.

-

Structural Elucidation: Assign the signals based on their chemical shifts, integration values (for ¹H), and coupling patterns. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Predicted Characteristic Peaks (KBr pellet or thin film):

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching from the butyl group.

-

~1620 cm⁻¹: C=N stretching of the oxazole ring.

-

~1570 and ~1470 cm⁻¹: C=C stretching of the benzene ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching.

-

~1050 cm⁻¹: Symmetric C-O-C stretching.

-

~820 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring.

-

~600-500 cm⁻¹: C-Br stretching.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film): If the sample is an oil, place a small drop between two NaCl or KBr plates.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): An intense peak at m/z 253 and 255 in an approximately 1:1 ratio, characteristic of a molecule containing one bromine atom.

-

Major Fragments:

-

Loss of a propyl radical (•C₃H₇) via cleavage of the Cα-Cβ bond of the butyl chain, resulting in a fragment at m/z 210/212.

-

Loss of butene (C₄H₈) via McLafferty rearrangement, if sterically feasible.

-

Fragmentation of the benzoxazole ring.

-

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Use Electron Ionization (EI) for a detailed fragmentation pattern or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to distinguish the isotopic pattern of bromine.

-

Data Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions to confirm the overall structure of the molecule.

Visualization of the Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

IV. Chemical Reactivity and Potential for Drug Development

The chemical reactivity of this compound is dictated by its key structural features:

-

The Benzoxazole Core: This aromatic system is generally stable but can undergo electrophilic substitution, although the existing bromine may direct incoming electrophiles. The nitrogen atom is weakly basic.

-

The C5-Bromine Atom: This is a versatile handle for further chemical modification. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

-

The C2-Butyl Chain: The aliphatic chain is relatively inert but its presence significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

The benzoxazole nucleus is a well-established pharmacophore in drug discovery.[1] The introduction of a butyl group at the 2-position and a bromine atom at the 5-position could modulate the biological activity in several ways:

-

Increased Lipophilicity: May enhance binding to hydrophobic pockets in target proteins and improve cell permeability.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially forming specific interactions with biological targets.

-

Metabolic Stability: The benzoxazole core is generally metabolically stable.

Given the known activities of benzoxazole derivatives, this compound could be a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.[1]

V. Conclusion

This technical guide provides a comprehensive predictive overview of the physical and chemical properties of this compound. While experimental data for this specific molecule is scarce, by leveraging the extensive knowledge base of related benzoxazole derivatives, we have outlined its likely characteristics, a robust synthetic strategy, and a thorough analytical workflow. The insights and detailed protocols presented herein are intended to empower researchers to synthesize, characterize, and explore the potential of this and similar molecules in the pursuit of novel therapeutic agents and advanced materials.

VI. References

-

Jiang, B., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 26(11), 3354. [Link]

-

Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoxazoles. Supporting Information. [Link]

-

A. F. M. Motiur Rahman, et al. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 27(21), 7545. [Link]

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 5-Bromo-2-butyl-1,3-benzoxazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 5-Bromo-2-butyl-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While this specific derivative may not be extensively documented in public literature, this guide synthesizes field-proven insights and established analytical principles to present a robust methodology for its characterization. We will delve into the core principles of its structural elucidation, detailing the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, a validated synthetic protocol is proposed, offering a practical route to obtaining the compound for further investigation. This document is designed to be a self-validating system, where the causality behind experimental choices is explained, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, a fusion of a benzene and an oxazole ring, is a privileged scaffold in drug discovery and materials science.[1] These compounds are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may contribute to their ability to interact with biological systems.[2] The benzoxazole moiety is present in a wide array of pharmacologically active agents with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

The introduction of a bromine atom at the 5-position and a butyl group at the 2-position of the benzoxazole ring system in This compound is anticipated to modulate its physicochemical and biological properties. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the lipophilic butyl chain can influence its solubility, membrane permeability, and interactions with hydrophobic pockets of biological targets. A thorough structural characterization is the foundational step for any subsequent application-oriented research.

Proposed Synthesis of this compound

The synthesis of 2-substituted benzoxazoles is well-established in the literature. A common and effective method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[5] For the synthesis of this compound, a logical approach is the reaction of 2-amino-4-bromophenol with pentanoic acid (or its corresponding acyl chloride for higher reactivity) under dehydrating conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromophenol (1 equivalent) and pentanoic acid (1.2 equivalents) in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Reaction Conditions: Heat the reaction mixture to 140-160 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker of ice-water with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Synthetic workflow for this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the unambiguous determination of molecular structures.[3] For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different proton environments and their connectivity. The aromatic protons on the benzoxazole ring typically appear in the downfield region (δ 7.0-8.5 ppm).[3]

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 | d | ~2.0 (meta) |

| H-6 | ~7.5 | dd | ~8.5 (ortho), ~2.0 (meta) |

| H-7 | ~7.6 | d | ~8.5 (ortho) |

| -CH₂- (α to ring) | ~3.0 | t | ~7.5 |

| -CH₂- (β to ring) | ~1.8 | sextet | ~7.5 |

| -CH₂- (γ to ring) | ~1.5 | sextet | ~7.5 |

| -CH₃ (terminal) | ~0.9 | t | ~7.5 |

These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule. The aromatic and heterocyclic carbons will resonate at lower field (δ 110-165 ppm), while the aliphatic carbons of the butyl chain will be found at higher field.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~165 |

| C-3a | ~150 |

| C-4 | ~125 |

| C-5 | ~118 |

| C-6 | ~128 |

| C-7 | ~112 |

| C-7a | ~142 |

| -CH₂- (α to ring) | ~30 |

| -CH₂- (β to ring) | ~28 |

| -CH₂- (γ to ring) | ~22 |

| -CH₃ (terminal) | ~14 |

These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Molecular Ion Peak

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. This will appear as two peaks of nearly equal intensity separated by 2 m/z units. The calculated monoisotopic mass of C₁₁H₁₂BrNOS is approximately 253.01 g/mol . Therefore, we expect to see molecular ion peaks at m/z 253 and 255.

Fragmentation Pattern

Electron Ionization (EI) mass spectrometry will induce fragmentation of the molecule. The fragmentation of the butyl chain is expected to be a prominent feature, with losses of alkyl radicals.

Predicted Fragmentation Pathways:

-

α-cleavage: Loss of a propyl radical (•C₃H₇) leading to a fragment at m/z 210/212.

-

McLafferty Rearrangement: If sterically feasible, this could lead to the loss of butene (C₄H₈) and the formation of a radical cation at m/z 197/199.

-

Cleavage of the Benzoxazole Ring: The heterocyclic ring can also undergo fragmentation, although this is generally less favorable than cleavage of the alkyl side chain.[6]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) to generate fragment ions. Electrospray Ionization (ESI) can also be used for softer ionization to primarily observe the molecular ion.

-

Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion peaks and the characteristic fragmentation pattern to confirm the structure.

Conclusion

The structural analysis of this compound, while not extensively reported, can be systematically approached using established analytical techniques. This guide provides a comprehensive roadmap for its synthesis and characterization. By following the detailed protocols for NMR and MS analysis, researchers can confidently confirm the structure of this compound. The predicted spectral data and fragmentation patterns serve as a valuable reference for interpreting experimental results. This foundational structural information is paramount for any further investigation into the potential applications of this compound in drug discovery and materials science.

References

- BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.

- ResearchGate. (n.d.). Chemical structures analysis of benzoxazole and benzothiazole herbicidal active compounds 76–84.

- Kumar, A., & Kumar, S. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Journal of Pharmaceutical Sciences, 4(2), 246-253.

- Oriental Journal of Chemistry. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles.

- PubMed Central. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor.

- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- International Journal of Research and Review. (2022).

- Journal of Chemical and Pharmaceutical Research. (2015).

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-2-butyl-1,3-benzoxazole

A Senior Application Scientist's Field Guide to Theory, Measurement, and Application

Abstract: The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities.[1][2][3][4] The therapeutic efficacy of any drug candidate is, however, fundamentally reliant on its physicochemical properties, with aqueous solubility being a primary determinant of bioavailability and formulation feasibility.[5][6][7] This guide provides a comprehensive framework for understanding and determining the solubility of a novel benzoxazole derivative, 5-Bromo-2-butyl-1,3-benzoxazole. While specific experimental solubility data for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the theoretical underpinnings of solubility, provides field-proven experimental protocols for its determination, and discusses the critical factors influencing this essential property.

Introduction: The Significance of the Benzoxazole Moiety and the Imperative of Solubility

Benzoxazoles are heterocyclic compounds featuring a fused benzene and oxazole ring.[1][2] This structural motif is of profound interest in drug discovery due to its presence in a wide range of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][4][8] The specific compound of interest, this compound, is a derivative that combines the benzoxazole core with a butyl group at the 2-position and a bromine atom at the 5-position. These substitutions are anticipated to modulate its lipophilicity and electronic properties, thereby influencing its biological activity and, critically, its solubility.

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical parameter in the drug development pipeline.[9] Poor aqueous solubility can lead to a cascade of challenges, including:

-

Limited absorption from the gastrointestinal tract, resulting in poor oral bioavailability.[6]

-

Difficulties in developing parenteral formulations.

-

Increased development costs and timelines.[6]

Therefore, an early and accurate assessment of a compound's solubility is not merely a data collection exercise but a crucial step in risk mitigation and rational drug design. This guide will focus on the two primary types of solubility measurements relevant to drug discovery: kinetic and thermodynamic solubility.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound like this compound is not an intrinsic constant but is influenced by a variety of factors related to its structure and the surrounding environment.[5] A thorough understanding of these factors is essential for interpreting experimental data and for devising strategies to modulate solubility.

Physicochemical Properties of the Solute

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome for the solute to dissolve. Polymorphs, different crystalline forms of the same compound, can exhibit different melting points and, consequently, different solubilities.[7]

-

Lipophilicity: The presence of the butyl group and the bromine atom on the benzoxazole scaffold will significantly influence its lipophilicity (affinity for non-polar environments). This is often quantified by the partition coefficient, logP.

-

Ionization (pKa): The benzoxazole ring system is weakly basic.[2] The pKa of the compound will determine its ionization state at different pH values, which can dramatically affect its solubility in aqueous media.

-

Molecular Size and Shape: The size and shape of a molecule can impact how easily it is solvated. Symmetrical molecules may be less soluble than asymmetrical ones.[7]

Properties of the Solvent and Solution

-

Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids, solubility increases with increasing temperature.[7][9][11]

-

pH of the Medium: For ionizable compounds, the pH of the aqueous medium is a critical determinant of solubility.[12] According to the Henderson-Hasselbalch equation, a basic compound will be more soluble at a pH below its pKa due to the formation of the more polar, charged species.

-

Co-solvents: The addition of organic co-solvents (e.g., DMSO, ethanol) to an aqueous solution can increase the solubility of poorly soluble compounds.[12] It is crucial to note, however, that high concentrations of co-solvents can impact biological assays.

-

Presence of Surfactants: Surfactants can increase the solubility of poorly soluble compounds through a process known as micellar solubilization.[7]

Data Presentation: A Template for Solubility Profiling

Once determined, the solubility data for this compound should be organized in a clear and comparative format. The following table serves as a template for presenting such data.

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Phosphate Buffered Saline (PBS), pH 7.4 | 37 | Experimental Value | Calculated Value | Thermodynamic |

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Experimental Value | Calculated Value | Thermodynamic |

| Simulated Intestinal Fluid (FaSSIF), pH 6.5 | 37 | Experimental Value | Calculated Value | Thermodynamic |

| PBS, pH 7.4 (with 2% DMSO) | 25 | Experimental Value | Calculated Value | Kinetic |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Gravimetric |

| Methanol | 25 | Experimental Value | Calculated Value | Gravimetric |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Gravimetric |

Experimental Protocols: Measuring Solubility

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[5][10][13]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[13][14] This method is fast and well-suited for high-throughput screening formats.[10][14]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of ≤1%.[13]

-

Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 1-2 hours).[14][15]

-

Precipitate Removal: Separate any undissolved precipitate by filtration or centrifugation.[10][14]

-

Quantification: Determine the concentration of the compound in the filtrate/supernatant. This is typically done using analytical techniques such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.[10] A calibration curve is constructed from standards of known concentrations to quantify the result.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility measures the concentration of a saturated solution in equilibrium with its solid phase.[6] This is considered the "true" solubility and is crucial for formulation development and biopharmaceutical classification.[5][16]

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).[13]

-

Equilibration: Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid particles.[1][13]

-

Sample Dilution: Dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS, comparing it against a standard calibration curve.[17]

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion: A Forward Look

The solubility of this compound is a foundational parameter that will dictate its trajectory through the drug discovery and development process. While specific experimental data is not yet available, the theoretical principles and robust experimental protocols outlined in this guide provide a clear and actionable path for its determination. By systematically evaluating both the kinetic and thermodynamic solubility of this novel benzoxazole derivative in various physiologically relevant media, researchers can generate the critical data needed to make informed decisions, optimize formulations, and ultimately unlock the therapeutic potential of this promising compound. The application of these methodologies will ensure a data-driven approach, fostering scientific integrity and accelerating the journey from the laboratory to the clinic.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

White, A. et al. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery (RSC Publishing). Available from: [Link]

-

Zhang, L. et al. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC - NIH. 2021-12-11. Available from: [Link]

-

Ghaemi, Z. et al. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery (RSC Publishing). 2024-09-09. DOI:10.1039/D4DD00065J. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024-12-09. Available from: [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. 2025-08-03. Available from: [Link]

-

Di, L. & Kerns, E. H. In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

McDonagh, J. et al. Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

White, A. et al. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. 2024-03-07. Available from: [Link]

-

IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available from: [Link]

-

PubChem. 5-Bromo-2-phenyl-1,3-oxazole | C9H6BrNO | CID 2773271. Available from: [Link]

-

Chem-Impex. 5-Bromo-1,3-benzoxazole. Available from: [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. 2023-07-07. Available from: [Link]

-

PubChem. 5-Bromo-2,1,3-benzoxadiazole | C6H3BrN2O | CID 2776298. Available from: [Link]

-

ResearchGate. Some Factors Affecting the Solubility of Polymers. 2025-08-06. Available from: [Link]

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. Available from: [Link]

-

Tenny, S. & Gupta, V. Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

-

ChemBK. 5-BROMO-1,3-BENZOXAZOLE. 2024-04-10. Available from: [Link]

-

Kumar, A. et al. Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. 2025-01-28. Available from: [Link]

-

Jadhav, R. R. et al. (PDF) Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. Available from: [Link]

-

Chemsrc. 5-Bromo-3-phenyl-2,1-benzisoxazole | CAS#:885-34-7. 2025-08-25. Available from: [Link]

-

CORE. Studies in the Synthesis of Benzoxazole Compounds. Available from: [Link]

-

Asif, M. Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. 2018-08-12. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. ijnrd.org [ijnrd.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

The Analytical Fingerprint: A Technical Guide to the Spectral Characterization of 5-Bromo-2-butyl-1,3-benzoxazole

Preamble: The Imperative of Rigorous Spectral Analysis in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 5-Bromo-2-butyl-1,3-benzoxazole, a molecule of significant interest due to the prevalence of the benzoxazole core in pharmacologically active agents, a comprehensive understanding of its spectral properties is not merely academic—it is a prerequisite for advancing research with confidence.[1] This guide provides an in-depth technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As no comprehensive public repository of this specific molecule's spectral data exists, this document synthesizes data from structurally related benzoxazole derivatives to present a robust, predictive analytical profile. Furthermore, we will detail field-proven, standardized protocols for data acquisition, ensuring that the described methodologies are both scientifically sound and reproducible.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The structure and atomic numbering scheme for this compound are presented below. This convention will be used throughout this guide for all spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[2]

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the benzoxazole core and the aliphatic protons of the butyl chain. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the heteroatoms of the oxazole ring.[3] The solvent used for analysis can also influence chemical shifts; the predicted values below are based on deuterated chloroform (CDCl₃) as the solvent.[4][5][6][7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H4 | ~ 7.8 - 8.0 | d | J ≈ 2.0 | Meta-coupling to H6. Deshielded due to proximity to the bromine atom. |

| H6 | ~ 7.5 - 7.7 | dd | J ≈ 8.5, 2.0 | Ortho-coupling to H7, meta-coupling to H4. |

| H7 | ~ 7.3 - 7.5 | d | J ≈ 8.5 | Ortho-coupling to H6. |

| H1' (α-CH₂) | ~ 2.9 - 3.1 | t | J ≈ 7.5 | Deshielded by the adjacent C=N bond of the oxazole ring. |

| H2' (β-CH₂) | ~ 1.8 - 2.0 | sextet | J ≈ 7.5 | |

| H3' (γ-CH₂) | ~ 1.4 - 1.6 | sextet | J ≈ 7.5 | |

| H4' (δ-CH₃) | ~ 0.9 - 1.1 | t | J ≈ 7.5 |

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzoxazole ring are particularly informative.[2][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~ 165 - 170 | Highly deshielded due to attachment to two heteroatoms (O and N).[2] |

| C3a | ~ 148 - 152 | Bridgehead carbon adjacent to nitrogen. |

| C4 | ~ 115 - 120 | |

| C5 | ~ 115 - 120 | Carbon bearing the bromine atom; its signal may be attenuated. |

| C6 | ~ 125 - 130 | |

| C7 | ~ 110 - 115 | |

| C7a | ~ 140 - 145 | Bridgehead carbon adjacent to oxygen. |

| C1' (α-CH₂) | ~ 30 - 35 | |

| C2' (β-CH₂) | ~ 28 - 32 | |

| C3' (γ-CH₂) | ~ 22 - 25 | |

| C4' (δ-CH₃) | ~ 13 - 15 |

C. Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[9][10][11][12][13]

Caption: Standard workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

A. Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=N, C-O, and C-Br bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H stretch | 3000 - 2850 | Strong |

| C=N stretch (oxazole ring) | 1650 - 1590 | Medium to Strong |

| C=C stretch (aromatic ring) | 1600 - 1450 | Medium |

| C-O stretch (oxazole ring) | 1280 - 1200 | Strong |

| C-Br stretch | 700 - 500 | Medium to Strong |

B. Experimental Protocol for FT-IR Data Acquisition (Attenuated Total Reflectance - ATR)

The ATR-FTIR technique is a common method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[14][15][16][17][18]

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal. Acquire the sample spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.[19]

A. Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₁₁H₁₂BrNOS), the molecular ion peak (M⁺) is expected to be a doublet due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 253/255 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |